molecular formula C25H25FN4 B2739964 3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-2-methyl-1H-indole CAS No. 618400-17-2

3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-2-methyl-1H-indole

Cat. No. B2739964
CAS RN: 618400-17-2
M. Wt: 400.501
InChI Key: PJKAQXZXTABKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the crystal structure of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5… was reported as C17H17FN4OS2, triclinic, P1̅ (no. 2), a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å, α = 81.739 (5)°, β = 82.226 (4)°, γ = 76.611 (4)°, V = 862.3 Å3, Z = 2, Rgt (F) = 0.0798, wRref (F2) = 0.2072, T = 150 K .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, it was observed that these compounds produced loss of cell viability of MCF-10A cells with IC50 values of 46.9 and 52.3 µM for compounds 5a and 5e, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the methylene protons of the piperazine moiety appear as two broad singlets or multiplet peaks in the range δ 3.32–3.48 ppm and δ 2.68–3.61 ppm. The aromatic protons signals resonate around δ 6.78–8.69 ppm .

Mechanism of Action

Indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . For example, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of equilibrative nucleoside transporters (ENTs), which is more selective to ENT2 than to ENT1 .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, it was observed that these compounds did not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities.

properties

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4/c1-18-24(20-8-2-4-10-22(20)28-18)25(19-7-6-12-27-17-19)30-15-13-29(14-16-30)23-11-5-3-9-21(23)26/h2-12,17,25,28H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKAQXZXTABKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-2-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.